molecular formula C16H14FNO3 B6379020 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol CAS No. 1261950-44-0

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6379020
CAS No.: 1261950-44-0
M. Wt: 287.28 g/mol
InChI Key: OTHHKKJYYIIYDJ-UHFFFAOYSA-N
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Description

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is a chemical compound with a complex structure that includes an ethylcarbamoyl group, a fluorophenyl group, and a formylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol typically involves multiple steps, including the introduction of the ethylcarbamoyl group, the fluorophenyl group, and the formylphenol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine
  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid

Uniqueness

6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-16(21)13-7-6-10(8-14(13)17)12-5-3-4-11(9-19)15(12)20/h3-9,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHHKKJYYIIYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685350
Record name N-Ethyl-3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-44-0
Record name N-Ethyl-3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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